8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
Description
This compound is a fluorinated spirocyclic carboxylic acid featuring a unique heterocyclic framework. Its structure includes:
- Spirocyclic core: A 2-oxa (oxygen) and 6λ⁶-thia (sulfur in sulfone oxidation state, SO₂) fused ring system.
- Substituents: A fluorine atom at position 8 and a carboxylic acid group.
This compound is likely used as a building block in medicinal chemistry due to its rigid spirocyclic architecture and modifiable functional groups .
Properties
IUPAC Name |
8-fluoro-6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO5S/c8-7(5(9)10)4-14(11,12)3-6(7)1-13-2-6/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNNHUOIDTLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)CS(=O)(=O)CC2(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diols with Sulfur Reagents
Procedure :
- A diol precursor (e.g., 3,4-dihydroxyoctane) is treated with thionyl chloride (SOCl₂) to form a bis-chlorosulfite intermediate.
- Intramolecular cyclization in tetrahydrofuran (THF) with potassium tert-butoxide yields the thiaspiro[3.4]octane framework.
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF) or dimethoxyethane.
- Base: Potassium tert-butoxide (2.1–2.3 equivalents).
- Temperature: 0–25°C, under inert atmosphere.
Key Insight : THF enhances reaction efficiency by stabilizing intermediates, achieving >80% cyclization yield.
Fluorination Strategies
Fluorine is introduced at the 8-position via nucleophilic substitution (SN2) or electrophilic fluorination.
Nucleophilic Fluorination
Procedure :
- A halogenated precursor (e.g., 8-chloro-6-thiaspiro[3.4]octane) is reacted with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
- Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) may be used for electrophilic fluorination.
Optimization :
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 60–80°C, 12–24 hours.
- Yield: 65–75% (reported for analogous compounds).
Example :
$$
\text{8-Cl-spiro intermediate} + \text{KF} \xrightarrow{\text{DMF, 70°C}} \text{8-F-spiro intermediate} + \text{KCl}
$$
Oxidation to the Sulfone Group
The sulfur atom in the thiaspiro core is oxidized to a sulfone using peroxides or peracids.
Hydrogen Peroxide Oxidation
Procedure :
- The thiaspiro intermediate is treated with 30% H₂O₂ in acetic acid.
- Reaction at 50–60°C for 6–8 hours achieves complete oxidation.
Mechanism :
$$
\text{S} \xrightarrow{\text{H₂O₂}} \text{SO} \xrightarrow{\text{H₂O₂}} \text{SO₂}
$$
Yield : >95%.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines spirocycle formation, fluorination, and oxidation in a single reaction vessel:
- Cyclization of diol with SOCl₂.
- In-situ fluorination with KF.
- Oxidation with H₂O₂.
Advantages : Reduced purification steps, 50–60% overall yield.
Continuous Flow Synthesis
Microreactor technology enhances scalability and safety:
- Residence Time : 10–15 minutes.
- Conditions : 100°C, pressurized H₂O₂.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | Cyclization → Fluorination → Oxidation | 70–80 | High purity, controlled conditions | Multiple purification steps |
| One-Pot Synthesis | Combined steps | 50–60 | Time-efficient | Lower yield |
| Flow Chemistry | Continuous oxidation | 75–85 | Scalable, safe | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: The fluorinated nature of this compound makes it useful in biological studies, particularly in the development of fluorescent probes and imaging agents
Medicine: In medicinal chemistry, 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid can be used as a precursor for the synthesis of pharmaceuticals. Its incorporation into drug molecules can enhance their stability, bioavailability, and efficacy.
Industry: This compound finds applications in the chemical industry, particularly in the production of agrochemicals and advanced materials. Its unique properties make it suitable for use in the development of new materials with improved performance characteristics.
Mechanism of Action
The mechanism by which 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atom can enhance binding affinity and selectivity, leading to more effective interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects :
- Fluorine : Present only in the target compound and the FMOC-protected analog , fluorine enhances metabolic stability and electron-withdrawing effects, influencing reactivity and binding in biological systems.
- Sulfone (SO₂) : Unique to the target compound and its ethyl/Boc-protected analogs , the sulfone group increases polarity and acidity, making these compounds suitable for nucleophilic substitution reactions.
Functional Group Modifications :
- Carboxylic Acid vs. Ester : The ethyl ester analog exhibits higher lipophilicity, favoring membrane permeability but reducing reactivity compared to the carboxylic acid.
- Protecting Groups : Boc (tert-butoxycarbonyl) and FMOC groups are used in peptide synthesis to temporarily mask reactive amines, enabling controlled deprotection.
Heteroatom Substitutions :
- Aza (Nitrogen) vs. Thia (Sulfur) : Aza substitutions (e.g., ) introduce basic nitrogen atoms, which can be protonated under physiological conditions, altering solubility and interaction with biological targets.
Spirocyclic Rigidity :
- All analogs share a spiro[3.4]octane core, enforcing conformational restraint. This rigidity is advantageous in drug design for reducing entropic penalties during target binding .
Biological Activity
8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and various functional groups, including fluorine and dioxo moieties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7FO4S. Its structural features include:
- Spirocyclic framework : A bicyclic structure where two rings share one common atom.
- Fluorine atom : Located at the 8-position, influencing reactivity.
- Dioxo groups : Present at the 6-position, contributing to its chemical behavior.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C7H7FO4S |
| Functional Groups | Carboxylic acid, dioxo groups |
| Structural Type | Spirocyclic compound |
Potential mechanisms of action for this compound may include:
- Enzyme Inhibition : Interactions with enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for biological receptors that mediate cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Influence on oxidative stress pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for this compound in treating infections.
- Anticancer Properties : Research into structurally related spiro compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting a need for further investigation into this compound's effects on tumor growth and apoptosis.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5,7-Diazaspiro[3.4]octane derivatives | Antimicrobial | |
| Dioxo derivatives of spiro compounds | Anticancer | |
| 8-Fluoro derivatives | Anti-inflammatory |
Future Directions
Further studies are essential to elucidate the precise biological mechanisms and therapeutic potential of this compound. Key areas for future research include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Structure–activity relationship (SAR) analyses to optimize efficacy.
- Mechanistic studies to understand interactions at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
